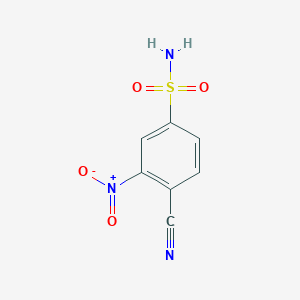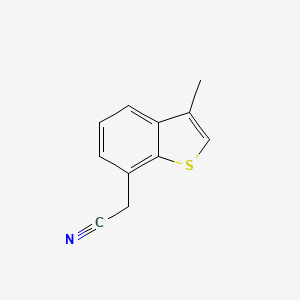![molecular formula C10H21N3O2 B13515270 N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide is a synthetic organic compound with the molecular formula C10H21N3O2 It is characterized by the presence of a dimethylcarbamoyl group, a methylamino group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide typically involves the reaction of N-methyl-3-(methylamino)propanamide with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products. The final product is then isolated and purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanoic acid, while reduction may produce N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanol.
Applications De Recherche Scientifique
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)butanamide
- N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)pentanamide
Uniqueness
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C10H21N3O2 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)-3-oxopropyl]-N-methyl-3-(methylamino)propanamide |
InChI |
InChI=1S/C10H21N3O2/c1-11-7-5-10(15)13(4)8-6-9(14)12(2)3/h11H,5-8H2,1-4H3 |
Clé InChI |
QRIHHEXLKSWEHT-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(=O)N(C)CCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


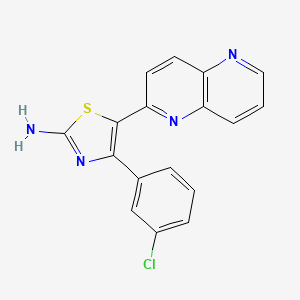
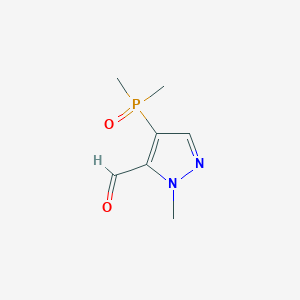


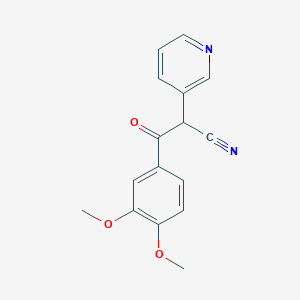
![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)

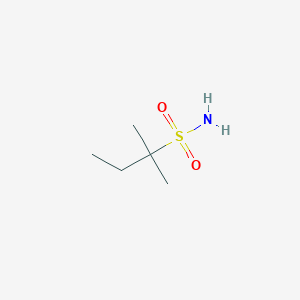
![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
